molecular formula C16H28N2O5 B2693633 1,5-(Di-Boc)-3-oxo-1,5-diazocane CAS No. 862703-10-4

1,5-(Di-Boc)-3-oxo-1,5-diazocane

Cat. No.: B2693633
CAS No.: 862703-10-4
M. Wt: 328.409
InChI Key: JGXZBEVKVNMXDF-UHFFFAOYSA-N
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Description

1,5-(Di-Boc)-3-oxo-1,5-diazocane is a useful research compound. Its molecular formula is C16H28N2O5 and its molecular weight is 328.409. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is a boc-protected amine . Boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis, due to their stability towards most nucleophiles and bases .

Mode of Action

The compound 1,5-(Di-Boc)-3-oxo-1,5-diazocane interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases, making it an excellent protecting group for amines . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Biochemical Pathways

It is known that boc-protected amines, such as this compound, play a crucial role in the synthesis of complex organic molecules, including peptides .

Pharmacokinetics

The boc group is known to be stable and resistant to most nucleophiles and bases, suggesting that it may have good stability in biological systems .

Result of Action

The primary result of the action of this compound is the protection of amines during the synthesis of complex organic molecules. This protection allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines can be conducted under either aqueous or anhydrous conditions . Furthermore, the Boc group is stable towards most nucleophiles and bases, suggesting that it can maintain its protective function in a variety of chemical environments .

Properties

IUPAC Name

ditert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXZBEVKVNMXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC(=O)C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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